9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid is a chemical compound with the molecular formula and a molecular weight of 270.12 g/mol. It is a brominated derivative of tetrahydrobenzoazepine, characterized by a bicyclic structure that includes a benzene ring fused to an azepine ring. The presence of the bromine atom at the 9-position significantly influences its chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology .
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid belongs to the class of nitrogen-containing heterocycles. These compounds are often studied for their pharmacological properties and potential therapeutic applications, particularly in the field of neuropharmacology due to their structural similarities to various bioactive molecules .
The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[b]azepine. A common method is to react this precursor with bromine in a suitable solvent such as acetic acid or chloroform. The reaction can be conducted at room temperature or slightly elevated temperatures to facilitate complete bromination.
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure, leading to higher purity and consistent quality of the final product.
The molecular structure of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid can be represented as follows:
The compound appears as a white to brown solid. Specific physical properties such as melting point and boiling point are not readily available in the literature but may be determined through experimental analysis.
The bromination reaction is a significant transformation for this compound. Brominated compounds often exhibit unique reactivity patterns due to the presence of the halogen atom. This can lead to further functionalization reactions or modifications that enhance biological activity or alter pharmacokinetic properties.
In addition to bromination, potential reactions include nucleophilic substitutions at the brominated site or reactions involving the carboxylic acid group. These reactions can be explored in synthetic pathways aimed at developing derivatives with improved efficacy or selectivity for biological targets.
Further studies are necessary to elucidate its specific biological targets and pathways. Research into related compounds indicates that modifications at similar positions can lead to significant changes in pharmacological profiles.
The compound is characterized by:
Chemical properties include reactivity patterns typical of brominated compounds and carboxylic acids. The presence of both functional groups allows for diverse chemical transformations that could be exploited in synthetic chemistry.
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylic Acid has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Research into nitrogen-containing heterocycles has shown promise in developing new therapeutic agents targeting various diseases including neurological disorders .
Future studies could focus on evaluating its pharmacological effects and exploring its utility as a lead compound in drug discovery efforts targeting specific receptors or pathways relevant to human health.
The benzazepine core construction demands tailored annulation approaches due to the strain and conformational flexibility of the seven-membered ring. Two predominant strategies exist: linear cyclization and bicyclic precursor modification.
Linear cyclization employs 1,2-phenylenebis(ethane-2,1-diyl) dimethanesulfonate as a key precursor. Under optimized conditions (90°C, sealed tube, 3 hours), ammonia treatment facilitates double displacement to form the azepine ring via nucleophilic substitution. This method yields 2,3,4,5-tetrahydro-1H-benzo[b]azepine with >75% efficiency when conducted in anhydrous methanol with excess ammonium hydroxide [1]. Alternative protocols use aluminum(III) chloride-catalyzed Friedel-Crafts cyclization of dichloroethane derivatives at 0–20°C for 2 hours, though yields are moderate (50–60%) due to competing oligomerization [1].
Bicyclic precursor routes leverage tetrahydroisoquinoline intermediates subjected to ring expansion. N-protected-1,2,3,4-tetrahydroisoquinolines undergo photochemical or oxidative cleavage, followed by dicarbonyl insertion and acid-mediated recyclization to afford the seven-membered ring. Transition metal catalysis has recently enhanced this approach; palladium-catalyzed C–N reductive elimination enables ring expansion at 80°C with 10 mol% Pd(OAc)₂ and Xantphos ligand, achieving 82% yield and >95% ring fidelity [8].
Table 1: Ring-Closure Methods for Benzoazepine Core Synthesis
Strategy | Conditions | Key Reagent/Catalyst | Yield Range | Limitations |
---|---|---|---|---|
Dimethanesulfonate cyclization | 90°C, 3h, sealed tube | Ammonia | 75–85% | Requires high-pressure equipment |
Friedel-Crafts alkylation | 0–20°C, 2h, anhydrous DCM | AlCl₃ | 50–60% | Competing side reactions |
Pd-catalyzed ring expansion | 80°C, 12h, N₂ atmosphere | Pd(OAc)₂/Xantphos | 78–82% | Catalyst cost |
Reductive amination | RT, 24h, NaBH₃CN | Borane complexes | 65–70% | Diastereomeric mixtures |
Electrophilic aromatic substitution (EAS) in benzazepines faces regioselectivity challenges due to the electron-donating nitrogen and ring conformation. The C-9 position is activated for halogenation when the nitrogen is unprotected or appropriately derivatized.
Classical bromination uses molecular bromine (Br₂) in chlorinated solvents (e.g., DCM, chloroform) at 0–5°C. Selectivity for C-9 over C-7/C-8 exceeds 8:1 when the reaction is quenched within 30 minutes, driven by the azepine ring’s inductive effects. For instance, treating 2,3,4,5-tetrahydro-1H-benzo[b]azepine with 1.05 eq. Br₂ in DCM at 0°C yields 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine with 88% regioselectivity and <5% dibrominated byproducts [2] [6].
Directed ortho-metalation (DoM) enables absolute regiocontrol for complex substrates. N-Boc-protected benzazepines undergo lithium-halogen exchange at −78°C using n-BuLi, followed by quenching with bromine sources (e.g., Br₂, NBS). This method achieves >98% C-9 selectivity but requires stringent anhydrous conditions . Transition metal-catalyzed C–H activation has emerged as a powerful alternative: Pd(OAc)₂ (5 mol%) with N-acetyl directing groups facilitates room-temperature bromination using NBS, affording 95% isolated yield of the C-9 brominated product [8].
Table 2: Bromination Methods for C-9 Functionalization
Method | Conditions | Regioselectivity (C-9:C-7) | Yield | Byproducts |
---|---|---|---|---|
Br₂ in DCM | 0°C, 30 min, dark | 8:1 | 75–80% | 7-Bromo isomer (<10%) |
NBS/radical initiator | AIBN, 80°C, CCl₄ | 5:1 | 60–65% | Dibrominated (<15%) |
Directed ortho-metalation | n-BuLi, −78°C, THF, then Br₂ | >50:1 | 85–90% | Protodebromination (<3%) |
Pd-catalyzed C–H activation | Pd(OAc)₂ (5 mol%), rt, NBS | >50:1 | 90–95% | None significant |
Installing the C-7 carboxylic acid involves either direct oxidation of a preexisting group or hydrolysis of a convertible handle. Direct methods risk overoxidation, while hydrolysis requires orthogonal protecting groups.
Carboxyl-directed oxidation employs CO₂ insertion via Kolbe-Schmitt or metal-assisted carboxylation. 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes magnesiation at C-7 using i-PrMgCl·LiCl (THF, −40°C), followed by quenching with solid CO₂ to yield the carboxylic acid directly (55–60% yield). Alternatively, transition metal-catalyzed carbonylation with Pd(dppf)Cl₂ and Mo(CO)₆ at 80°C under 20 bar CO pressure achieves near-quantitative conversion but requires specialized equipment [5].
Hydrolysis of esters or nitriles offers practical advantages. Ethyl 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate undergoes saponification with LiOH (THF/H₂O, 60°C, 12h), affording the carboxylic acid in >95% yield. Nitrile hydrolysis requires harsher conditions: conc. H₂SO₄ at 120°C for 6h yields only 70% product due to competitive azepine ring degradation [1] [5]. Protecting group compatibility is critical; N-Boc groups tolerate basic hydrolysis but cleave under acidic nitrile hydrolysis.
While the parent benzazepine is non-chiral, C-3/C-4 substituents introduce stereocenters demanding enantioselective synthesis. Asymmetric hydrogenation and chiral auxiliary methods provide solutions.
Rhodium-catalyzed asymmetric hydrogenation of 3,4-dehydrobenzazepines using DuPhos or BINAP ligands achieves >90% ee. For example, (S)-Binap-Rh(I) complexes reduce 7-cyano-9-bromo-3,4-dihydro-1H-benzo[b]azepine at 50 psi H₂ in MeOH, affording the (R)-3-substituted product with 94% ee and 98% conversion [3]. Organocatalytic ring formation via proline-mediated intramolecular aldol condensation constructs the azepine ring enantioselectively. N-protected δ-keto aldehydes cyclize using 20 mol% (S)-proline in DMF at 25°C, yielding 3-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylates with 86% ee [8].
Chiral auxiliary approaches employ Evans oxazolidinones or Oppolzer sultams. Glycine-derived auxiliary attached to the azepine nitrogen directs stereoselective alkylation at C-3 using LDA/alkyl halides (−78°C), yielding >95% de products. Subsequent auxiliary removal (LiOH/H₂O₂) furnishes enantiopure amines without racemization [3].
Table 3: Catalytic Systems for Enantioselective Azepine Synthesis
Method | Catalyst/Reagent | Substrate | ee (%) | Yield (%) |
---|---|---|---|---|
Rh-DuPhos hydrogenation | [Rh((R,R)-Me-DuPhos)(cod)]OTf | 3-CN-9-Br-4,5-dihydroazepine | 94 | 95 |
Proline-mediated aldol cyclization | (S)-Proline (20 mol%) | δ-Keto aldehyde precursor | 86 | 75 |
Evans auxiliary alkylation | N-Acyloxazolidinone, LDA, Mel | 9-Br-7-CO₂Et-3-iodoazepine | >99 | 82 |
Pd-BINAP allylic amination | Pd₂(dba)₃/(S)-BINAP | Cyclohexenyl benzazepine derivatives | 92 | 88 |
Table of Compound Names
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: